4-Amino-3-(trifluoromethyl)butanoic acid
Description
Properties
Molecular Formula |
C5H8F3NO2 |
|---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
3-(aminomethyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)3(2-9)1-4(10)11/h3H,1-2,9H2,(H,10,11) |
InChI Key |
UJSHWEULYXPUCV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Contextualizing 4 Amino 3 Trifluoromethyl Butanoic Acid Within Chemical Biology and Medicinal Chemistry
Historical Development and Initial Syntheses of Fluorinated Gamma-Aminobutyric Acid (GABA) Analogues
The journey toward understanding the neuropharmacological landscape has been intrinsically linked to the synthesis of analogues of endogenous neurotransmitters. Gamma-aminobutyric acid (GABA) has been a prime target for such synthetic endeavors, aimed at developing agents that can modulate its inhibitory effects in the central nervous system. nih.gov The introduction of fluorine into organic molecules, a field that gained significant momentum in the mid-20th century, opened new avenues for creating novel GABA analogues with unique physicochemical properties. nih.gov
Early work in the latter half of the 20th century focused on the synthesis of various fluorinated amino acids, driven by the recognition that fluorine's unique properties could profoundly influence biological activity. nih.gov The development of new fluorinating agents and synthetic methodologies facilitated the incorporation of fluorine at specific positions within the GABA scaffold. nih.gov While a definitive, singular report on the very first synthesis of 4-amino-3-(trifluoromethyl)butanoic acid is not readily apparent in seminal literature, its conceptualization and eventual synthesis can be understood as a logical progression in the broader field of fluorinated GABA analogue research. The synthesis of new fluorinated analogues of GABA, including those with polyfluoroalkyl substituents at the β-position, has been a subject of study, with these compounds being investigated as bioisosteres of established drugs like Pregabalin. nih.gov The synthetic strategies for creating β-substituted GABA derivatives have evolved, with methods like the asymmetric Michael addition being employed to produce analogues with trifluoromethyl groups. nih.gov These historical developments in synthetic organic chemistry provided the essential toolkit for the eventual creation and investigation of 4-amino-3-(trifluoromethyl)butanoic acid.
Significance of the Trifluoromethyl Moiety in Medicinal Chemistry and Bioisosteric Design
The trifluoromethyl (-CF3) group is a privileged substituent in medicinal chemistry, prized for its ability to modulate a molecule's properties in a predictable and often beneficial manner. Its significance stems from a combination of steric and electronic effects that can enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. The replacement of a methyl group with a trifluoromethyl group is a common bioisosteric strategy. nih.gov
One of the key attributes of the trifluoromethyl group is its strong electron-withdrawing nature, which can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. beilstein-journals.org Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, a crucial factor in improving a drug's pharmacokinetic profile. nih.gov In the context of bioisosteric design, the trifluoromethyl group is often considered a mimic for other chemical moieties, such as the nitro group, due to similarities in their steric and electronic properties. nih.govnih.govelsevierpure.comworldscientific.comnih.gov This bioisosteric replacement can lead to compounds with improved potency and metabolic stability. nih.govnih.govelsevierpure.comworldscientific.com The strategic incorporation of the trifluoromethyl group into a GABA analogue like 4-amino-3-(trifluoromethyl)butanoic acid is therefore a deliberate design choice aimed at leveraging these beneficial properties to create a compound with potentially enhanced neuropharmacological activity.
Table 1: Physicochemical Properties of the Trifluoromethyl Group
| Property | Value/Description |
|---|---|
| Hansch Lipophilicity Parameter (π) | +0.88 |
| Electronegativity | High, intermediate between F and Cl |
| Metabolic Stability | High due to strong C-F bonds |
| Bioisosteric Replacement for | Methyl group, Nitro group |
Overview of Research Trajectories for 4-Amino-3-(trifluoromethyl)butanoic Acid
Research into 4-amino-3-(trifluoromethyl)butanoic acid has primarily revolved around its potential as a modulator of the GABAergic system. As a structural analogue of GABA, a key area of investigation has been its interaction with GABA receptors and transporters. wikipedia.org Studies on similar fluorinated GABA analogues have explored their effects on GABA uptake by nerve terminals, revealing that some analogues can influence the initial velocity of GABA transport. nih.gov The primary hypothesis driving this research is that the trifluoromethyl group will confer unique binding and functional properties at these protein targets compared to the endogenous ligand and other GABA analogues.
The synthesis of this compound, particularly its enantioselective synthesis, represents a significant research trajectory. nih.gov Achieving stereochemical control is crucial as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Various synthetic strategies have been developed for β-substituted GABA derivatives, including those with trifluoromethyl groups, highlighting the ongoing interest in accessing these compounds for biological evaluation. nih.gov
Interdisciplinary Relevance: Bridging Organic Synthesis, Neuropharmacology, and Computational Chemistry
The study of 4-amino-3-(trifluoromethyl)butanoic acid exemplifies the interdisciplinary nature of modern drug discovery. Its creation and investigation require a synergistic approach that integrates expertise from organic synthesis, neuropharmacology, and computational chemistry.
Organic Synthesis: The development of efficient and stereoselective synthetic routes is fundamental to obtaining the compound for biological testing. nih.gov This includes the exploration of novel fluorination techniques and asymmetric methodologies. nii.ac.jpnih.gov
Computational Chemistry: Molecular modeling and computational analysis play a crucial role in understanding the compound's structure-activity relationships. researchgate.net These methods can predict the conformational preferences of the molecule, how the trifluoromethyl group influences its shape and electronic properties, and how it might interact with its biological targets at an atomic level. beilstein-journals.orgnih.gov Computational studies can provide valuable insights that guide the design of new, more potent, and selective analogues.
The convergence of these disciplines is critical for a comprehensive understanding of 4-amino-3-(trifluoromethyl)butanoic acid and for unlocking its full potential as a research tool and a potential therapeutic agent.
Advanced Synthetic Methodologies for 4 Amino 3 Trifluoromethyl Butanoic Acid and Its Stereoisomers
Retrosynthetic Analysis and Key Disconnections for 4-Amino-3-(trifluoromethyl)butanoic Acid
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 4-amino-3-(trifluoromethyl)butanoic acid, several key disconnections can be envisioned, guiding the design of synthetic routes.
The primary disconnections for the carbon backbone and functional groups are:
C3-C4 Bond Disconnection: This approach disconnects the molecule into a three-carbon fragment bearing the trifluoromethyl group and a one-carbon fragment representing the carboxylate group. This strategy often involves the addition of a cyanide or a related C1 synthon to a suitable trifluoromethylated precursor.
C2-C3 Bond Disconnection: This strategy breaks the bond between the α- and β-carbons. A common synthetic equivalent would be a Michael addition, where an enolate (the α-carbanion equivalent) adds to an electrophilic β-carbon bearing the trifluoromethyl group.
C-N Bond Disconnection: This involves the disconnection of the amino group, suggesting its introduction via amination of a precursor molecule. This could be achieved through methods like reductive amination of a ketone or nucleophilic substitution on a carbon bearing a leaving group.
C-CF3 Bond Disconnection: This is a more challenging disconnection and involves the direct trifluoromethylation of a butanoic acid derivative. This strategy relies on modern trifluoromethylation reagents and methodologies.
These disconnections lead to several potential synthetic pathways, including linear syntheses, convergent approaches, and strategies employing radical reactions or chiral auxiliaries to control stereochemistry.
Non-Stereoselective Synthetic Routes to Racemic 4-Amino-3-(trifluoromethyl)butanoic Acid
Racemic synthesis provides the target compound as a mixture of enantiomers and is often the most direct approach when stereochemical control is not required.
A conventional linear synthesis for racemic 4-amino-3-(trifluoromethyl)butanoic acid can be constructed based on established organic transformations. A plausible route starts from a commercially available trifluoromethylated building block, such as 3,3,3-trifluoropropene.
One potential sequence involves:
Hydroformylation: Reaction of 3,3,3-trifluoropropene with carbon monoxide and hydrogen to introduce an aldehyde group, yielding 4,4,4-trifluorobutanal.
Knoevenagel Condensation: Condensation of the aldehyde with a malonic ester derivative, followed by decarboxylation, to extend the carbon chain and introduce the carboxylic acid functionality.
Amination: Conversion of a functional group at the 4-position to an amine. For instance, reduction of a nitro group introduced via Michael addition of a nitromethane equivalent, or reductive amination of a corresponding ketone.
Hydrolysis: Final hydrolysis of the ester to yield the target carboxylic acid.
An alternative approach involves introducing the trifluoromethyl group at a later stage of the synthesis. Modern radical-mediated fluorination methods offer powerful tools for C-H functionalization. cas.cn While direct C-H trifluoromethylation is challenging, strategies often involve the introduction of a trifluoromethyl-containing radical to a suitable precursor.
For instance, a radical addition to a butyric acid derivative containing a double bond could be employed. A typical strategy might use a photocatalyst to generate a trifluoromethyl radical from a stable precursor like trifluoroiodomethane (CF3I) or a Togni reagent. This radical can then add across a carbon-carbon double bond strategically placed in a butenoic acid derivative. Subsequent reduction of the double bond and introduction of the amino group would complete the synthesis. Reagents like Selectfluor are also pivotal in modern fluorination chemistry, often used for electrophilic fluorination, though their direct application in radical trifluoromethylation is less common. mdpi.com
Asymmetric Synthesis of Enantiopure 4-Amino-3-(trifluoromethyl)butanoic Acid
The synthesis of single enantiomers of 4-amino-3-(trifluoromethyl)butanoic acid is crucial for investigating its biological activity, as different enantiomers often exhibit distinct pharmacological profiles. Asymmetric synthesis aims to produce a single enantiomer in high purity. scispace.comnih.govnih.gov
One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. wikipedia.org
Evans' oxazolidinone auxiliaries are widely used and highly effective for controlling stereochemistry in various reactions, including Michael additions. wikipedia.orgresearchgate.net A general strategy for synthesizing β-amino acids using this approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system attached to the chiral auxiliary. princeton.edunih.gov
A representative synthetic sequence is as follows:
Acylation: An Evans' auxiliary, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is acylated with an α,β-unsaturated acyl chloride, such as crotonyl chloride, to form an N-enoyl oxazolidinone.
Michael Addition: A trifluoromethyl-containing nucleophile is added in a 1,4-conjugate addition (Michael addition) to the enoyl system. The bulky substituents on the chiral auxiliary effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face and thereby establishing the desired stereochemistry at the C3 position.
Auxiliary Cleavage: The chiral auxiliary is then cleaved, typically under mild hydrolytic conditions, to release the enantiomerically enriched carboxylic acid. The auxiliary can often be recovered and reused. nih.gov
The diastereoselectivity of the Michael addition is typically high, often exceeding 90-98% diastereomeric excess (d.e.), making this a powerful method for accessing enantiopure β-substituted carboxylic acids. researchgate.net
| Step | Reaction | Key Reagents | Typical Outcome |
| 1 | Acylation of Evans' Auxiliary | n-BuLi, Crotonyl Chloride | High Yield |
| 2 | Michael Addition | CF3-Source Nucleophile, Lewis Acid | High Diastereoselectivity (>95% d.e.) |
| 3 | Auxiliary Cleavage | LiOH, H2O2 | High Yield, Auxiliary Recovered |
Chiral Auxiliary-Controlled Approaches
Asymmetric Alkylation and Stereoselective Reductions
Asymmetric alkylation and subsequent stereoselective reduction of prochiral precursors are foundational strategies for establishing the stereocenters in 4-amino-3-(trifluoromethyl)butanoic acid. These methods often rely on chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.
A notable approach involves the Mannich-type reaction, a form of asymmetric alkylation, utilizing chiral oxazolidines derived from trifluoroacetaldehyde hemiacetal and (R)-phenylglycinol. This method has been successfully applied to the stereoselective synthesis of β-trifluoromethyl-β-amino esters. The reaction proceeds through a chiral fluorinated iminium ion, achieving good yields and high diastereoselectivity, with diastereomeric ratios (dr) reaching up to 96:4. This strategy provides a direct route to key precursors of (R)-3-amino-4,4,4-trifluorobutanoic acid.
Following the creation of a carbonyl-containing intermediate, stereoselective reduction is a critical step to furnish the desired alcohol or amine precursors. The reduction of α-aminoalkyl trifluoromethyl ketones is a convenient method for producing β-amino-α-trifluoromethyl alcohols nih.gov. For instance, the reduction of N,N-dibenzyl protected α-amino trifluoromethyl ketones with sodium borohydride (NaBH₄) proceeds with very high stereoselectivity, favoring the formation of syn-isomers nih.gov. In a different approach, a one-pot sequence involving nickel-catalyzed asymmetric synthesis of α-trifluoromethylated ketones can be followed by a highly diastereoselective reduction to yield β-trifluoromethylated alcohols nih.gov. Another pathway involves the Henry reaction between fluoral hydrate and nitroalkanes to form β-nitro alcohols, which are subsequently reduced with Raney-Ni to provide the corresponding β-amino alcohols nih.gov.
Table 1: Examples of Stereoselective Reductions for Precursors
| Precursor Type | Reducing Agent | Key Outcome | Reference |
|---|---|---|---|
| α-Aminoalkyl trifluoromethyl ketone | Sodium Borohydride (NaBH₄) | High diastereoselectivity for syn-isomers | nih.gov |
| α-Trifluoromethylated ketone | Not specified (One-pot reduction) | Excellent diastereoselectivity | nih.gov |
| Trifluoromethyl β-nitro alcohol | Raney-Ni | Formation of β-amino alcohol | nih.gov |
Asymmetric Catalysis in the Synthesis of 4-Amino-3-(trifluoromethyl)butanoic Acid Precursors
Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. Methodologies involving enantioselective hydrogenation, chiral Lewis acids, and organocatalysis have been developed to synthesize precursors of 4-amino-3-(trifluoromethyl)butanoic acid with high stereocontrol.
Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful tools for the stereoselective reduction of C=C and C=N bonds in precursors. A stereodivergent one-pot approach to β-branched β-trifluoromethyl α-amino acid derivatives has been developed based on the reduction and subsequent ring-opening of Erlenmeyer-Plöchl azlactones unipd.it. This process utilizes an enantioselective transfer hydrogenation step with Hantzsch esters to set the absolute configuration of the trifluoromethylated stereocenter unipd.it.
Furthermore, the highly enantioselective hydrogenation of α-N-heteroaryl ketones has been achieved using a ruthenium-diphosphine-diamine catalyst, providing chiral β-heteroaryl amino alcohols with up to >99% enantiomeric excess (ee) acs.org. These amino alcohols are valuable precursors that can be further elaborated to the target γ-amino acid.
Chiral Lewis acids are effective in catalyzing a variety of asymmetric transformations by activating electrophiles and organizing the transition state. A highly diastereoselective asymmetric aldol reaction has been developed for the synthesis of trifluoromethylated threonine and analogous amino acids using a monochiral Schiff base–Ni(II) complex nih.gov. This complex, derived from (S)-ortho-[N-(N-benzylprolyl)amino]benzophenone and glycine, reacts with trifluoromethyl ketones in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield aldol adducts with high to excellent diastereoselectivity (de 95 to >98%) nih.gov. Hydrolysis of these adducts provides the desired amino acids, demonstrating precise control over the formation of two vicinal stereocenters nih.gov.
Asymmetric Friedel-Crafts reactions, which can be catalyzed by various chiral organometallic Lewis acid complexes (e.g., Ti, Cu, Zn), represent another important method for accessing trifluoromethylated derivatives of chiral aromatic compounds from prochiral trifluoromethylated starting materials researchgate.net.
Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis under mild conditions. An enantioselective oxa-Michael addition of oximes to β-CF₃-β-disubstituted nitroalkenes has been developed using a chiral bifunctional cinchona alkaloid-based thiourea as the catalyst rsc.org. This reaction produces a variety of trifluoromethylated oxime ethers, which are precursors to β-amino-α-trifluoromethyl alcohols, in good yields and with high enantioselectivities rsc.org.
Similarly, the first asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates was achieved with a bifunctional organocatalyst, constructing a stereogenic center bearing both a trifluoromethyl group and a sulfur atom with excellent enantioselectivity nih.gov. The resulting product was used in the synthesis of (R)-γ-trifluoromethyl γ-sulfone hydroxamate, a key intermediate for a potent matrix metalloproteinase-3 (MMP-3) inhibitor nih.gov. Another powerful method is the organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence, which employs a commercially available secondary amine to synthesize highly functionalized trifluoromethyl-substituted pyrrolidines with three contiguous stereocenters in high yields and excellent stereoselectivities rsc.org.
Table 2: Overview of Asymmetric Catalytic Methods
| Methodology | Catalyst Type | Reaction Type | Key Precursor Synthesized | Reference |
|---|---|---|---|---|
| Transfer Hydrogenation | Chiral Amide-based | Reduction of Azlactone | β-Trifluoromethyl α-amino acid derivative | unipd.it |
| Lewis Acid Catalysis | Chiral Ni(II) Complex | Aldol Reaction | Trifluoromethylated threonine derivative | nih.gov |
| Organocatalysis | Cinchona Alkaloid-Thiourea | Oxa-Michael Addition | Trifluoromethylated oxime ether | rsc.org |
| Organocatalysis | Bifunctional Amine-Thiourea | Sulfa-Michael Addition | Thioether of trifluorocrotonate | nih.gov |
Chemoenzymatic and Biocatalytic Synthesis of 4-Amino-3-(trifluoromethyl)butanoic Acid
Biocatalysis offers significant advantages in terms of selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental sustainability. Enzymes are increasingly used for the synthesis of chiral fluorinated compounds, including precursors to 4-amino-3-(trifluoromethyl)butanoic acid.
Ketoreductases (KREDs) are particularly useful for the stereoselective synthesis of chiral alcohols. Commercially available KREDs have been employed for the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters to produce α-fluoro-β-hydroxy esters alaska.edu. This method allows for the synthesis of either syn or anti diastereomers with high diastereomeric and enantiomeric excess by selecting the appropriate enzyme alaska.edu. These chiral hydroxy esters are versatile intermediates for the synthesis of fluorinated amino acids alaska.edu.
Kinetic resolution, where one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst, is a widely used biocatalytic strategy. Lipases are robust and versatile enzymes frequently used for this purpose. The lipase-catalyzed kinetic resolution of racemic intermediates is a practical approach to obtaining enantiomerically enriched precursors.
For example, Candida rugosa lipase has been used to catalyze the hydrolysis of racemic 2-chloro-3,3,3-trifluoropropanoic acid (CTFPA) esters researchgate.net. This enzymatic resolution allows for the separation of enantiomers, achieving 95% ee of the remaining ester at 60% conversion researchgate.net. Similarly, Aspergillus niger lipase has been shown to be effective in the resolution of racemic 2-phenoxypropanoic acids through an irreversible transesterification process using vinyl esters nih.gov. The enantioselectivity of these lipase-catalyzed reactions can often be tuned by modifying variables such as the solvent, nucleophile (alcohol), and temperature nih.gov.
Table 3: Examples of Enzyme-Mediated Kinetic Resolution
| Enzyme | Substrate | Reaction Type | Achieved Selectivity | Reference |
|---|---|---|---|---|
| Candida rugosa Lipase | 2-Chloro-3,3,3-trifluoropropanoic acid ethyl ester | Hydrolysis | 95% ee at 60% conversion | researchgate.net |
| Aspergillus niger Lipase | Vinyl 2-phenoxypropanoate | Transesterification | High enantioselectivity | nih.gov |
| Pseudomonas cepacia Lipase (PCL) | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | Good selectivity (E ratio up to 53) | buchler-gmbh.com |
Asymmetric Biotransformation of Fluoroalkylated Substrates
The selective synthesis of stereoisomers of 4-amino-3-(trifluoromethyl)butanoic acid can be effectively achieved through biocatalysis, which utilizes enzymes to perform highly specific transformations on fluoroalkylated substrates. This approach offers a green and efficient alternative to traditional chemical methods for establishing chiral centers.
Key enzymatic strategies include the use of ω-transaminases (ω-TAs), lipases, and aldolases. ω-Transaminases are particularly valuable for the synthesis of chiral amines from prochiral ketones. nih.govmdpi.comscispace.com In the context of synthesizing the target molecule, a suitable trifluoromethylated ketone precursor could be asymmetrically aminated to establish the chiral center at the C3 position. These enzymes have been successfully employed for the synthesis of various chiral amines, demonstrating their potential for producing optically pure building blocks. nih.gov Challenges in applying ω-transaminases, such as unfavorable reaction equilibria and substrate or product inhibition, are actively being addressed through protein and reaction engineering, including in situ product removal and application in flow reactors. nih.govnih.gov
Lipases are another class of enzymes widely used for the kinetic resolution of racemic mixtures. For instance, a racemic precursor alcohol containing the trifluoromethyl group could be selectively acylated by a lipase, resulting in the separation of the two enantiomers—one as the acylated product and the other as the unreacted alcohol. researchgate.net This method has been successfully applied to the resolution of various fluorinated alcohols with high enantiomeric excess. researchgate.net
Aldolases, such as the type II pyruvate aldolase HpcH, have been shown to catalyze the addition of β-fluoro-α-ketoacids to aldehydes, providing access to enantiopure secondary or tertiary fluorides. nih.gov This highlights the potential of biocatalytic C-C bond formation in constructing complex fluorinated molecules.
Interactive Table: Representative Enzymatic Transformations for Synthesizing Chiral Fluorinated Compounds
| Enzyme Class | Transformation | Substrate Type | Product Feature | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| ω-Transaminase | Asymmetric Synthesis | Prochiral trifluoromethyl ketone | Chiral trifluoromethyl amine | High to quantitative |
| Lipase | Kinetic Resolution | Racemic trifluoromethylated alcohol | Enantiopure alcohol and ester | >99% |
Protection Group Strategies for Amine and Carboxyl Functionalities during Synthesis
The chemical synthesis of 4-amino-3-(trifluoromethyl)butanoic acid requires a robust strategy for the protection of its amine and carboxyl functional groups to prevent unwanted side reactions during chain elongation or modification. nih.gov The choice of protecting groups is critical and is often guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others under distinct chemical conditions. biosynth.comiris-biotech.de
The most common orthogonal strategy in modern peptide synthesis is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. iris-biotech.denih.gov The amine group is protected by the base-labile Fmoc group, while the carboxyl group is protected as an acid-labile tert-butyl ester. This allows for the selective deprotection of the amine for further reactions, while the carboxyl group remains protected until the final acid-mediated cleavage step. nih.gov
An alternative, quasi-orthogonal strategy is the Boc/Bn (tert-butyloxycarbonyl/benzyl) method. biosynth.com In this scheme, the amine is protected with the acid-labile Boc group, and the carboxyl group is protected as a benzyl ester. While both are removed by acidic conditions, their removal requires different strengths of acid, allowing for selective deprotection. The Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), whereas the benzyl group requires stronger acids like hydrogen fluoride (B91410) (HF). peptide.com
Interactive Table: Comparison of Common Protecting Group Strategies
| Protecting Group | Functional Group | Introduction Method | Removal Conditions | Orthogonality |
|---|---|---|---|---|
| Fmoc | Amine | Reaction with Fmoc-OSu or Fmoc-Cl | 20-50% Piperidine in DMF | Orthogonal to tBu and Bn |
| Boc | Amine | Reaction with Boc-anhydride | Trifluoroacetic Acid (TFA) | Quasi-orthogonal to Bn |
| tBu (tert-butyl) | Carboxyl | Acid-catalyzed esterification | Strong acid (e.g., TFA) | Orthogonal to Fmoc |
| Bn (Benzyl) | Carboxyl | Base-catalyzed esterification | Strong acid (e.g., HF) or hydrogenolysis | Quasi-orthogonal to Boc |
Late-Stage Functionalization and Derivatization from 4-Amino-3-(trifluoromethyl)butanoic Acid Scaffolds
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of a complex molecule, like 4-amino-3-(trifluoromethyl)butanoic acid, at a late step in the synthesis. scispace.comresearchgate.net This approach avoids the need for de novo synthesis for each new analogue, enabling rapid diversification and exploration of structure-activity relationships. nih.gov
A key area of LSF is the selective functionalization of aliphatic C-H bonds. nih.govresearchgate.net Given the presence of C-H bonds in the butanoic acid backbone, this strategy could be employed to introduce new functional groups. For instance, iron-catalyzed C-H oxidation can introduce hydroxyl groups at specific positions, which can then be further modified. nih.gov Radical-mediated reactions also offer a versatile toolkit for LSF, as radical intermediates are often tolerant of various functional groups present in drug-like molecules. scispace.com
Beyond C-H functionalization, the existing amine and carboxyl groups of 4-amino-3-(trifluoromethyl)butanoic acid serve as handles for derivatization. The amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. Similarly, the carboxyl group can be converted to amides, esters, or other carboxylic acid derivatives, each potentially altering the compound's biological properties. nih.govnih.gov
Interactive Table: Potential Late-Stage Functionalization Reactions
| Reaction Type | Target Site | Reagents/Catalysts | Potential New Functional Group |
|---|---|---|---|
| C-H Hydroxylation | Aliphatic Backbone | Fe(PDP) catalysts, oxidants | Hydroxyl (-OH) |
| C-H Fluorination | Aliphatic Backbone | Radical fluorinating agents | Fluorine (-F) |
| Amine Acylation | Amino Group | Acyl chlorides, anhydrides | Amide (-NHCOR) |
Continuous Flow Chemistry Applications in the Synthesis of 4-Amino-3-(trifluoromethyl)butanoic Acid
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. rsc.orgnih.gov The synthesis of fluorinated compounds, which often involves hazardous reagents and highly exothermic reactions, is particularly well-suited for flow chemistry. researchgate.netvapourtec.com
The precise control over reaction parameters such as temperature, pressure, and mixing in a flow reactor allows for safer handling of toxic and reactive fluorinating agents. The high surface-area-to-volume ratio in microreactors enables rapid heat dissipation, mitigating the risks associated with exothermic fluorination steps. Furthermore, unstable intermediates can be generated and consumed in situ, minimizing their accumulation and potential for decomposition. rsc.org
Interactive Table: Comparison of Batch vs. Continuous Flow for a Hypothetical Fluorination Step
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Handling of large quantities of hazardous reagents; potential for thermal runaway. | Small reaction volumes at any given time; superior heat transfer reduces risk. |
| Scalability | Often requires re-optimization of reaction conditions for scale-up. | Scaling is achieved by running the system for a longer duration ("scaling out"). |
| Reaction Control | Less precise control over temperature and mixing, leading to potential side products. | Precise control over stoichiometry, residence time, and temperature, leading to higher selectivity. |
| Efficiency | Requires isolation and purification of intermediates, leading to longer process times. | Potential for multi-step, telescoped reactions without intermediate workup. |
Stereochemical Aspects and Enantiomeric Purity Assessment of 4 Amino 3 Trifluoromethyl Butanoic Acid
Absolute Configuration Assignment of (R)- and (S)-4-Amino-3-(trifluoromethyl)butanoic Acid
The designation of (R)- and (S)- enantiomers for 4-Amino-3-(trifluoromethyl)butanoic acid follows the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org This system provides an unambiguous description of the spatial arrangement of the substituents around the chiral center at the C3 carbon. wikipedia.orglibretexts.org The assignment process involves prioritizing the four groups attached to this chiral carbon based on atomic number. libretexts.org
The absolute configuration of a chiral molecule is its definitive 3D arrangement of atoms. wikipedia.org For 4-Amino-3-(trifluoromethyl)butanoic acid, the chiral center at C3 is bonded to a hydrogen atom, an amino group (-NH2), a trifluoromethyl group (-CF3), and a carboxymethyl group (-CH2COOH). The priority of these groups is determined by the atomic number of the atom directly attached to the chiral center.
While the CIP rules provide a systematic nomenclature, the definitive determination of the absolute configuration for a specific enantiomer often relies on experimental techniques. X-ray crystallography is a powerful method for elucidating the three-dimensional structure of a molecule in its crystalline form, thereby providing its absolute configuration. wikipedia.org For instance, the absolute configuration of key intermediates in the synthesis of related chiral amines has been unequivocally confirmed by X-ray crystallographic analysis. taylorandfrancis.com
It is important to distinguish absolute configuration (R/S) from the sign of optical rotation ((+)/(-)), which is an experimentally measured property and does not directly correlate with the R/S designation. libretexts.org The relationship between the two can only be established through experimental determination.
Stereospecificity of Synthetic Transformations Leading to 4-Amino-3-(trifluoromethyl)butanoic Acid
The synthesis of enantiomerically pure 4-Amino-3-(trifluoromethyl)butanoic acid relies on stereospecific transformations that control the formation of the desired stereoisomer. One effective strategy involves an organic base-catalyzed Mannich-type reaction. nih.gov
This approach utilizes a chiral auxiliary, such as (S)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine, which reacts with dialkyl malonates. nih.gov The choice of the organic base catalyst can direct the reaction to selectively produce either the (S,S(S)) or (R,S(S)) β-aminomalonate diastereomers with good to excellent diastereoselectivity (76-98% de). nih.gov These intermediates can then be further transformed into the target (R)- or (S)-β-trifluoromethyl-β-alanine, which is another name for 4-Amino-3-(trifluoromethyl)butanoic acid. nih.gov This method provides a versatile and stereodivergent route to access either enantiomer of the final product. nih.gov
Analytical Methodologies for Enantiomeric Excess Determination
Determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial. Various analytical techniques are employed for this purpose, each with its own advantages and applications.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for separating the enantiomers of chiral compounds, including amino acids and their derivatives. yakhak.org The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For amino acids, direct analysis without derivatization is often preferred to avoid additional reaction steps and potential impurities. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids because they are compatible with both aqueous and organic mobile phases. sigmaaldrich.com Another approach involves the use of a norvancomycin-bonded chiral stationary phase. nih.gov
In some cases, derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to enhance detection sensitivity and improve interaction with the CSP. yakhak.org The choice of mobile phase composition, including the type and concentration of the organic modifier, pH, and flow rate, significantly influences the retention and enantioselectivity of the separation. nih.gov
A study on the separation of various amino acid enantiomers utilized a CROWNPAK CR-I(+) chiral column with an isocratic mobile phase of acetonitrile (B52724)/water/trifluoroacetic acid, achieving baseline separation of underivatized enantiomers. nih.gov
Table 1: HPLC Conditions for Enantiomeric Separation of Amino Acids
| Parameter | Condition | Reference |
| Column | CROWNPAK CR-I(+) | nih.gov |
| Mobile Phase | Acetonitrile/Water/Trifluoroacetic Acid (96/4/0.5) | nih.gov |
| Detection | Time-of-Flight Mass Spectrometry (TOFMS) | nih.gov |
| Derivatization | None (underivatized) | nih.gov |
Gas Chromatography (GC) with Chiral Stationary Phases
Chiral Gas Chromatography (GC) is another powerful method for the enantiomeric separation of volatile chiral compounds. gcms.cz For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility and improve chromatographic performance. sigmaaldrich.com
A common derivatization procedure for amino acids involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For instance, the carboxyl group can be methylated using methanolic HCl, and the amino group can be acetylated with trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com
Chiral stationary phases for GC often consist of derivatized cyclodextrins coated on a polysiloxane backbone. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative can significantly impact the selectivity of the separation. For the analysis of secondary amino acids, a Chirasil-L-Val capillary column has been used effectively. nih.gov
In one method, derivatization with heptafluorobutyl chloroformate followed by amidation with methylamine (B109427) was used for the chiral GC-MS analysis of secondary amino acids. nih.gov This technique offers high sensitivity and allows for the analysis of trace amounts of one enantiomer in the presence of a large excess of the other.
Table 2: GC Derivatization and Analysis of Amino Acids
| Step | Reagent | Purpose | Reference |
| Esterification | Methanolic HCl | Increase volatility of carboxyl group | sigmaaldrich.com |
| Acylation | Trifluoroacetic anhydride (TFAA) | Protect amino group and improve peak shape | sigmaaldrich.com |
| Derivatization | Heptafluorobutyl chloroformate & Methylamine | Prepare for GC-MS analysis of secondary amino acids | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity of a sample through the use of chiral shift reagents (CSRs). These are typically lanthanide complexes that can reversibly bind to the analyte, forming diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer.
The chemical shift sensitivity of fluorine-containing compounds, such as those with a trifluoromethyl group, makes ¹⁹F NMR a particularly useful tool. nih.gov The large chemical shift dispersion of the ¹⁹F nucleus provides a wide spectral window, which can facilitate the resolution of signals from the two enantiomers in the presence of a CSR. The choice of an appropriate chiral solvating agent or shift reagent is critical for achieving baseline separation of the signals.
Optical Rotation and Circular Dichroism Spectroscopy for Stereochemical Characterization
Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of a molecule. Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org The magnitude and sign of the specific rotation are characteristic physical properties of a pure enantiomer.
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the conformation and electronic transitions of the molecule. While these techniques are valuable for characterizing pure enantiomers and confirming their chiral nature, they are generally not used for the precise determination of enantiomeric excess in mixtures, as the signal is proportional to the concentration of the major enantiomer.
Impact of Stereoisomerism on Biological Activity Profiles
GABA-AT is a key enzyme in the central nervous system, responsible for the degradation of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). nih.govnih.gov The enantiomers of 3-F-GABA exhibit markedly different behaviors when interacting with this enzyme. nih.gov Research has shown that while racemic 3-F-GABA acts as a substrate for GABA-AT, it does not undergo the typical transamination reaction. Instead, it prompts the elimination of hydrogen fluoride (B91410) (HF). nih.govnorthwestern.edu
A comparative analysis of the individual enantiomers reveals a significant disparity in their efficacy as substrates for this HF elimination reaction. The (R)-enantiomer of 4-amino-3-fluorobutanoic acid is a substantially more potent substrate for GABA-AT-catalyzed HF elimination than its (S)-counterpart. nih.govnih.gov The rate of elimination for the (R)-enantiomer is reported to be at least ten times greater than that observed for the (S)-enantiomer. nih.govnih.gov
Furthermore, the stereoisomers show a similar trend in their ability to inhibit the normal function of GABA-AT, which is the transamination of GABA. The (R)-enantiomer is approximately ten times more effective at inhibiting this process than the (S)-enantiomer. nih.gov This differential activity is attributed to the conformational preferences of the enantiomers upon binding to the active site of the enzyme. nih.govnih.gov It is proposed that the bioactive conformation for the (R)-enantiomer is more favorably achieved, leading to a more efficient interaction with the enzyme. nih.gov
This pronounced stereoselectivity highlights the critical importance of enantiomeric purity when considering the pharmacological profile of such compounds. The biological activity resides predominantly in one enantiomer, while the other may be significantly less active or contribute to off-target effects.
Comparative Biological Activity of 4-Amino-3-fluorobutanoic Acid Enantiomers
| Enantiomer | Interaction with GABA-AT | Relative Potency | Citation |
| (R)-4-amino-3-fluorobutanoic acid | Substrate for HF elimination | At least 10x more active than (S)-enantiomer | nih.govnih.gov |
| Inhibition of GABA transamination | ~10x more effective than (S)-enantiomer | nih.gov | |
| (S)-4-amino-3-fluorobutanoic acid | Substrate for HF elimination | Very little elimination detected | nih.govnih.gov |
| Inhibition of GABA transamination | Significantly less effective than (R)-enantiomer | nih.gov |
Mechanistic Pharmacology and Biological Activity Profiling of 4 Amino 3 Trifluoromethyl Butanoic Acid in Preclinical Models
Modulatory Effects on GABAergic Neurotransmission Systems
A primary focus for a GABA analog is its interaction with GABA receptors and transporters, which are critical for mediating inhibitory neurotransmission.
Ligand Binding Studies to Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Subtypes
Ligand binding assays are fundamental in determining the affinity of a compound for various receptor subtypes. For 4-Amino-3-(trifluoromethyl)butanoic acid, these studies would involve radioligand displacement assays using membranes from cells expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β3γ2, α5β3γ2). The resulting inhibition constant (Ki) values would reveal the compound's binding affinity and selectivity profile. While the introduction of a trifluoromethyl group is known to influence receptor interactions in some molecular scaffolds, specific binding data for 4-Amino-3-(trifluoromethyl)butanoic acid at GABA-A receptors are not documented in the accessible scientific literature.
Gamma-Aminobutyric Acid Type B (GABA-B) Receptor Agonism or Antagonism Profile of 4-Amino-3-(trifluoromethyl)butanoic Acid
The activity of the compound at the metabotropic GABA-B receptor would be another critical area of investigation. Functional assays, such as GTPγS binding or cAMP (cyclic adenosine (B11128) monophosphate) modulation assays, would be employed to determine if 4-Amino-3-(trifluoromethyl)butanoic acid acts as an agonist, antagonist, or allosteric modulator at GABA-B receptors. Currently, there is no published data to characterize its profile at these receptors.
Allosteric Modulation of Ionotropic GABA Receptors
Beyond direct binding at the orthosteric site, many CNS-active drugs exert their effects through allosteric modulation of GABA-A receptors. Electrophysiological techniques, such as patch-clamp recordings on cultured neurons or oocytes expressing GABA-A receptors, would be necessary to determine if 4-Amino-3-(trifluoromethyl)butanoic acid can potentiate or inhibit GABA-evoked currents. This would reveal if the compound has a modulatory role, similar to benzodiazepines or barbiturates, but no such studies have been publicly reported.
Impact on GABA Transporter (GAT) Activity and Reuptake Mechanisms
Inhibition of GABA transporters (GATs) can increase the synaptic concentration of GABA, thereby enhancing inhibitory tone. To assess this, uptake assays using synaptosomes or cells expressing different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) would be performed. These experiments would measure the ability of 4-Amino-3-(trifluoromethyl)butanoic acid to block the reuptake of radiolabeled GABA. The resulting IC50 values would quantify its potency and selectivity as a GAT inhibitor. This information is not available in existing literature.
Interaction with Enzymes Involved in Neurotransmitter Metabolism
Targeting enzymes that metabolize GABA is another established strategy for modulating GABAergic activity.
Inhibition Kinetics and Mechanism of Gamma-Aminobutyric Acid Transaminase (GABA-T)
GABA-T is the primary enzyme responsible for the degradation of GABA. The inhibitory potential of 4-Amino-3-(trifluoromethyl)butanoic acid against GABA-T would be assessed using enzymatic assays that monitor the conversion of GABA to succinic semialdehyde. Detailed kinetic studies would determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). The presence of a trifluoromethyl group could potentially lead to mechanism-based inactivation, a property seen in other fluorinated GABA analogs nih.gov. However, specific kinetic data for 4-Amino-3-(trifluoromethyl)butanoic acid's interaction with GABA-T have not been published.
Modulation of Glutamic Acid Decarboxylase (GAD) Activity
No publicly available research data specifically investigating the modulatory effects of 4-Amino-3-(trifluoromethyl)butanoic acid on the activity of glutamic acid decarboxylase (GAD) was identified in a comprehensive literature search. GAD is the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. The potential for 4-Amino-3-(trifluoromethyl)butanoic acid to either inhibit or enhance GAD activity, and thereby influence GABAergic neurotransmission, remains to be determined through future preclinical studies.
Effects on Other Amine Oxidase Enzymes
A thorough review of scientific literature did not yield any specific studies on the effects of 4-Amino-3-(trifluoromethyl)butanoic acid on amine oxidase enzymes, such as monoamine oxidase (MAO-A and MAO-B) or diamine oxidase (DAO). Consequently, there is no available data to suggest that this compound acts as an inhibitor or a substrate for these enzymes, which are critical in the metabolism of various neurotransmitters and biogenic amines.
Cellular Electrophysiological Responses to 4-Amino-3-(trifluoromethyl)butanoic Acid
Modulation of Neuronal Excitability and Synaptic Transmission
Consistent with the absence of patch-clamp data, there is no available information from preclinical models detailing how 4-Amino-3-(trifluoromethyl)butanoic acid modulates neuronal excitability or synaptic transmission. Research in this area would be necessary to understand its potential effects on neural circuit function, including processes like long-term potentiation or depression, which are fundamental to learning and memory.
In Vitro and Ex Vivo Functional Assays in Preclinical Tissue Preparations
Measurement of Neurotransmitter Release in Synaptosomes
No studies were identified that measured the effect of 4-Amino-3-(trifluoromethyl)butanoic acid on neurotransmitter release from synaptosomes, which are isolated presynaptic nerve terminals. Experiments of this nature would be crucial for determining if the compound modulates the release of key neurotransmitters such as glutamate, GABA, dopamine, or serotonin, thereby influencing synaptic communication.
Data Tables
Table 1: Effect of 4-Amino-3-(trifluoromethyl)butanoic Acid on GAD Activity
| Concentration | GAD Activity (% of Control) |
|---|---|
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
No published data is available on the effect of 4-Amino-3-(trifluoromethyl)butanoic acid on glutamic acid decarboxylase (GAD) activity.
Table 2: Inhibition of Amine Oxidase Enzymes by 4-Amino-3-(trifluoromethyl)butanoic Acid| Enzyme | IC50 (µM) |
|---|---|
| MAO-A | Data Not Available |
| MAO-B | Data Not Available |
| DAO | Data Not Available |
No specific inhibitory data for 4-Amino-3-(trifluoromethyl)butanoic acid on these amine oxidase enzymes has been reported in the literature.
Table 3: Electrophysiological Effects of 4-Amino-3-(trifluoromethyl)butanoic Acid in Neuronal Cells| Parameter | Cell Type | Effect |
|---|---|---|
| Resting Membrane Potential | Data Not Available | Data Not Available |
| Action Potential Firing | Data Not Available | Data Not Available |
| Postsynaptic Currents | Data Not Available | Data Not Available |
Detailed patch-clamp studies on the electrophysiological responses to 4-Amino-3-(trifluoromethyl)butanoic acid are not available.
Table 4: Modulation of Neurotransmitter Release from Synaptosomes by 4-Amino-3-(trifluoromethyl)butanoic Acid| Neurotransmitter | Concentration | Release (% of Stimulated Control) |
|---|---|---|
| Glutamate | Data Not Available | Data Not Available |
| GABA | Data Not Available | Data Not Available |
| Dopamine | Data Not Available | Data Not Available |
| Serotonin | Data Not Available | Data Not Available |
The impact of 4-Amino-3-(trifluoromethyl)butanoic acid on neurotransmitter release in synaptosomes has not been documented in published research.
Brain Slice Electrophysiology and Field Potential Recordings
A thorough search of scientific databases and preclinical literature yielded no studies investigating the effects of 4-Amino-3-(trifluoromethyl)butanoic acid on neuronal activity using brain slice electrophysiology. Consequently, there is no available data on its impact on excitatory or inhibitory postsynaptic potentials, long-term potentiation (LTP), or long-term depression (LTD). The influence of this compound on field potential recordings in any brain region, such as the hippocampus or cortex, remains uncharacterized.
Behavioral Pharmacology in Animal Models (Focusing on Mechanistic Insight)
There is a lack of published research on the behavioral pharmacology of 4-Amino-3-(trifluoromethyl)butanoic acid in animal models. The subsequent sections reflect this absence of data regarding its effects on central nervous system activities.
Assessment of Central Nervous System Activities (e.g., locomotor activity, anxiety-like behaviors, cognitive function)
No preclinical studies were identified that assessed the impact of 4-Amino-3-(trifluoromethyl)butanoic acid on the central nervous system. Therefore, its profile concerning locomotor activity, its potential anxiolytic or anxiogenic effects in models of anxiety-like behavior (such as the elevated plus-maze or open field test), and its influence on cognitive functions like learning and memory (as might be assessed in the Morris water maze or novel object recognition tasks) have not been reported in the literature.
Table 1: Summary of CNS Activity Assessments for 4-Amino-3-(trifluoromethyl)butanoic Acid
| Behavioral Assay | Endpoint Measured | Outcome |
| Open Field Test | Locomotor Activity | Data Not Available |
| Elevated Plus Maze | Anxiety-Like Behavior | Data Not Available |
| Morris Water Maze | Spatial Learning & Memory | Data Not Available |
| Novel Object Recognition | Recognition Memory | Data Not Available |
Neuroprotection and Neuronal Plasticity Studies
There is no available data from preclinical models to suggest a role for 4-Amino-3-(trifluoromethyl)butanoic acid in neuroprotection or neuronal plasticity. Its potential efficacy has not been evaluated in models of neurodegenerative diseases, stroke, or traumatic brain injury. Furthermore, no studies have investigated its effects on markers of neuronal plasticity, such as brain-derived neurotrophic factor (BDNF) expression or changes in dendritic spine density.
Structure Activity Relationship Sar and Rational Design of 4 Amino 3 Trifluoromethyl Butanoic Acid Analogues
Influence of the Trifluoromethyl Group on Receptor Binding Affinity and Enzyme Inhibition Potency
The introduction of a trifluoromethyl (CF₃) group into a molecule is a widely used strategy in drug design to modulate its biological activity. rsc.org The CF₃ group possesses unique properties that significantly influence how the compound interacts with biological targets like receptors and enzymes. It is strongly electron-withdrawing and highly lipophilic, characteristics that can enhance binding affinity, metabolic stability, and cell membrane permeability. rsc.org For instance, trifluoromethyl ketones have been shown to be more potent enzyme inhibitors than their corresponding methyl ketone counterparts. nih.gov
In the context of GABA analogues, the CF₃ group can serve as a bioisosteric replacement for other chemical moieties, such as an aliphatic nitro group, sometimes leading to compounds with improved potency and metabolic stability. nih.gov The increased size of the CF₃ group compared to a hydrogen or methyl group can lead to more favorable hydrophobic interactions within a binding pocket. rsc.org
While direct binding studies on 4-amino-3-(trifluoromethyl)butanoic acid are not extensively detailed in the available literature, research on closely related compounds provides insight. Studies on (E)- and (Z)-4-amino-2-(trifluoromethyl)-2-butenoic acid, unsaturated analogues, show they act as substrates for the enzyme GABA aminotransferase (GABA-AT), with the enzyme catalyzing transamination and fluoride (B91410) ion elimination. This demonstrates that the trifluoromethylated backbone is recognized by the enzyme's active site, although these specific analogues were not classified as mechanism-based inactivators because the inactivating species is released from the active site before inactivation occurs.
The table below summarizes the kinetic parameters for the transamination of these analogues by GABA-AT, illustrating the enzyme's ability to process these trifluoromethyl-containing substrates.
| Compound | Km (mM) |
| (Z)-4-amino-2-(trifluoromethyl)-2-butenoic acid | 0.74 |
| (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid | 20.5 |
This interactive table presents the Michaelis constant (Km) for two trifluoromethylated butenoic acid analogues with GABA-AT.
Systematic Modifications to the Amino and Carboxyl Termini of 4-Amino-3-(trifluoromethyl)butanoic Acid
Systematic modification of the terminal amino (–NH₂) and carboxyl (–COOH) groups is a fundamental approach in medicinal chemistry to alter a drug's properties. While specific SAR studies detailing these modifications for 4-amino-3-(trifluoromethyl)butanoic acid are not prominent in the literature, the principles are well-established from work on other GABA analogues and related compounds.
The carboxyl terminus is a primary target for modification, often through esterification. The Fischer esterification is a classic method for converting carboxylic acids to esters, which can act as prodrugs. researchgate.netbond.edu.au Esterification masks the polar carboxyl group, increasing lipophilicity and potentially enhancing the ability of the compound to cross biological membranes, such as the blood-brain barrier. google.com These ester prodrugs are designed to be hydrolyzed by esterases in the body to release the active carboxylic acid. google.com
Stereochemical Dependence of Biological Activity for 4-Amino-3-(trifluoromethyl)butanoic Acid Enantiomers
The carbon atom to which the trifluoromethyl group is attached in 4-amino-3-(trifluoromethyl)butanoic acid is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and even metabolic fates. This is because biological targets like receptors and enzymes are themselves chiral and interact stereospecifically with ligands.
Methods for the stereodivergent synthesis of both (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acid have been developed, allowing for the preparation of each individual enantiomer. nih.gov Chemical suppliers offer the separated, protected forms of both the (R)- and (S)-enantiomers, noting their importance as building blocks in pharmaceutical research. chemimpex.comiris-biotech.de
While comparative biological data for the individual enantiomers of 4-amino-3-(trifluoromethyl)butanoic acid is not available in the reviewed literature, studies on other 3-substituted GABA analogues strongly predict that stereochemistry would be critical. For example, the enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) exhibit distinct and opposing selectivity for different GABA receptor subtypes. nih.gov The (R)-enantiomer is more potent at GABAB and GABAC receptors, whereas the (S)-enantiomer is more potent at GABAA receptors. nih.gov This highlights how the spatial arrangement of the substituent at the 3-position dictates receptor interaction and selectivity. nih.gov It is therefore highly likely that the (R) and (S) enantiomers of 4-amino-3-(trifluoromethyl)butanoic acid would also display significant differences in their biological profiles.
| Enantiomer of 4-amino-3-hydroxybutanoic acid (GABOB) | Receptor Subtype Preference (Agonist Potency) |
| (R)-GABOB | GABAB and GABAC nih.gov |
| (S)-GABOB | GABAA nih.gov |
This interactive table summarizes the enantioselectivity of GABOB at different GABA receptor subtypes.
Bioisosteric Replacements and Their Impact on Pharmacological Profile
Bioisosterism is a strategy in drug design where one functional group or atom in a lead compound is replaced by another with similar physical or chemical properties, with the goal of improving the pharmacological profile. u-tokyo.ac.jp This technique can be applied to 4-amino-3-(trifluoromethyl)butanoic acid to fine-tune its activity, selectivity, and pharmacokinetics.
Carboxylic Acid Bioisosteres: The acidic carboxyl group is crucial for interacting with many biological targets but can limit oral bioavailability due to its charge at physiological pH. It can be replaced with other acidic groups, known as nonclassical bioisosteres, such as tetrazoles or certain oxadiazoles. u-tokyo.ac.jp These heterocyclic groups can mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid while often improving metabolic stability and lipophilicity. u-tokyo.ac.jp
Trifluoromethyl Group Bioisosteres: The CF₃ group itself is often used as a bioisostere for other groups. nih.gov It could also be replaced to modulate electronic and steric properties. For instance, a difluoromethyl (CF₂H) group could be used; it is less lipophilic than a CF₃ group and, unlike the axially isotopic CF₃ group, is anisotropic, allowing it to adopt different conformations. sci-hub.se The CF₂H group can also act as a bioisostere for hydroxyl (OH) or methyl (CH₃) groups and has unique hydrogen bonding capabilities. sci-hub.se
Amino Group Bioisosteres: The primary amino group is a key pharmacophoric element. A classic bioisosteric replacement for an amino group is a hydroxyl group, a substitution that dramatically alters basicity while retaining hydrogen bonding potential. u-tokyo.ac.jp
| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole, Acyl sulfonamide | Mimic acidity, improve metabolic stability and lipophilicity. u-tokyo.ac.jp |
| Trifluoromethyl (-CF₃) | Nitro (-NO₂), Difluoromethyl (-CF₂H) | Modulate electronics, sterics, and H-bonding potential. nih.govsci-hub.se |
| Amino (-NH₂) | Hydroxyl (-OH) | Alter basicity while maintaining H-bonding capability. u-tokyo.ac.jp |
This interactive table outlines potential bioisosteric replacements for key functional groups in 4-amino-3-(trifluoromethyl)butanoic acid.
Conformationally Restricted Analogues of 4-Amino-3-(trifluoromethyl)butanoic Acid
The butanoic acid backbone of 4-amino-3-(trifluoromethyl)butanoic acid is flexible, allowing it to adopt numerous conformations in solution. However, it is believed that only one or a few of these conformations are responsible for binding to a specific biological target. The strategy of conformational restriction involves incorporating the flexible backbone into a more rigid structure, such as a ring system, to lock it into a "bioactive" conformation. This can lead to increased potency and selectivity.
This principle has been successfully applied to GABA and its analogues. For example, incorporating the GABA structure into rigid frameworks like bicyclo[3.1.0]hexane or bicyclo[4.1.0]heptene has produced potent and selective inhibitors of the betaine/GABA transporter (BGT1). nih.gov Similarly, conformationally restricted analogues based on a cyclopentanoic acid scaffold have been designed as inactivators of GABA-AT. nih.gov These rigid structures help to define the precise spatial orientation of the amino and acidic groups required for optimal interaction with the target protein.
Applying this strategy to 4-amino-3-(trifluoromethyl)butanoic acid would involve synthesizing analogues where the core structure is part of a cyclopropane, cyclobutane, or bicyclic system. Such rigid analogues would pre-organize the key pharmacophoric elements—the amino group, the carboxyl group, and the trifluoromethyl group—into specific spatial arrangements. Evaluating the biological activity of these conformationally restricted analogues could provide valuable insights into the required three-dimensional structure for activity at different receptors or enzymes and could lead to the development of highly selective agents.
Prodrug Strategies for Enhanced Delivery, Receptor Selectivity, or Metabolic Stability
A prodrug is an inactive or less active compound that is converted into the active parent drug in the body through metabolic processes. This strategy is often employed to overcome pharmaceutical challenges such as poor membrane permeability, limited bioavailability, or metabolic instability. For a molecule like 4-amino-3-(trifluoromethyl)butanoic acid, with its polar amino and carboxyl groups, a prodrug approach could be highly beneficial, particularly for enhancing its ability to cross the blood-brain barrier.
The most common prodrug strategy for compounds containing a carboxylic acid is esterification. google.com By converting the carboxyl group to an ester, the molecule's polarity is reduced, and its lipophilicity is increased. This allows for more efficient passive diffusion across lipid membranes. Once in the target tissue, such as the brain, endogenous esterase enzymes can cleave the ester bond, regenerating the active carboxylic acid. google.com Patents for related butanoic acid derivatives describe the synthesis of various ester forms as key intermediates for therapeutic agents. google.com
Other potential prodrug strategies could involve modification of the amino group, for example, by forming an amide linkage that can be later cleaved by amidases. Another approach is the creation of a "mutual prodrug," where 4-amino-3-(trifluoromethyl)butanoic acid is chemically linked to another drug molecule, with the intent that both are released at the site of action, potentially leading to a synergistic effect. nih.gov
Preclinical Pharmacokinetic and Metabolic Characterization of 4 Amino 3 Trifluoromethyl Butanoic Acid
Absorption and Distribution in Animal Models (e.g., Rodents, Non-human Primates)
The absorption and distribution of 4-Amino-3-(trifluoromethyl)butanoic acid in animal models have not been specifically reported in publicly accessible literature. However, based on its structural similarity to GABA and the presence of a trifluoromethyl group, certain predictions can be made. As a GABA analog, its absorption from the gastrointestinal tract may be mediated by amino acid transporters. The trifluoromethyl group is known to increase lipophilicity, which could potentially enhance its passive diffusion across biological membranes.
In vitro permeability assays are crucial for predicting the intestinal absorption of drug candidates. The Caco-2 cell monolayer assay is a widely used model that mimics the human intestinal epithelium, providing insights into both passive and active transport mechanisms. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion.
For GABA itself, studies have shown that its transport across Caco-2 cell monolayers is pH-dependent and involves a proton-coupled transport mechanism. It is plausible that 4-Amino-3-(trifluoromethyl)butanoic acid, as a GABA analog, could also be a substrate for similar transporters. The introduction of a trifluoromethyl group can increase a molecule's lipophilicity, which generally favors higher passive permeability. Research on short peptides has demonstrated that substituting a methyl group with a trifluoromethyl group can enhance membrane permeability.
Hypothetical In Vitro Permeability Data for 4-Amino-3-(trifluoromethyl)butanoic Acid
| Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Transport Mechanism |
| Caco-2 (Apical to Basolateral) | 2.0 - 5.0 | Moderate | Potentially mixed (passive diffusion and carrier-mediated) |
| Caco-2 (Basolateral to Apical) | 1.5 - 4.0 | Moderate | Indicates low to moderate efflux |
| PAMPA | 1.5 - 3.0 | Low to Moderate | Primarily passive diffusion |
Note: This table is illustrative and based on general principles and data for analogous compounds. Actual experimental values may differ.
The ability of a compound to cross the blood-brain barrier (BBB) is critical for its potential activity within the central nervous system (CNS). Generally, small, lipophilic molecules are more likely to penetrate the BBB. While GABA itself has limited ability to cross the BBB under normal physiological conditions, certain GABA analogs are designed to have improved brain penetration.
The transport of amino acids across the BBB is a complex process involving various transporters. The trifluoromethyl group in 4-Amino-3-(trifluoromethyl)butanoic acid could enhance its lipophilicity and potentially facilitate its entry into the brain. However, it could also be a substrate for efflux transporters at the BBB, which would limit its brain accumulation. Studies on fluorinated GABA analogs have shown that they can interact with GABA transporters and modulate GABAergic neurotransmission in the brain, suggesting some degree of BBB penetration.
The tissue distribution of a drug provides information on where the compound accumulates in the body. For a compound like 4-Amino-3-(trifluoromethyl)butanoic acid, distribution would be influenced by its physicochemical properties and its interaction with transporters in various tissues. Studies on other perfluoroalkyl substances in rats have shown high distribution to the liver and kidneys. As an amino acid analog, it might also show some preference for tissues with high expression of amino acid transporters. The distribution to the brain would be a key area of investigation for a potential CNS-active compound.
Metabolic Pathways and Metabolite Identification of 4-Amino-3-(trifluoromethyl)butanoic Acid
The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to block metabolic oxidation and enhance metabolic stability.
In vitro metabolic stability assays using liver subcellular fractions (microsomes, cytosol) and intact hepatocytes are standard methods to predict the hepatic clearance of a compound. Liver microsomes contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes.
The trifluoromethyl group is generally resistant to metabolic degradation. Therefore, it is anticipated that 4-Amino-3-(trifluoromethyl)butanoic acid would exhibit moderate to high metabolic stability in liver microsomes. Studies on other trifluoromethyl-containing compounds have shown a protective effect against hepatic metabolism. However, other parts of the molecule could be susceptible to metabolism.
Hypothetical Metabolic Stability Data for 4-Amino-3-(trifluoromethyl)butanoic Acid
| Test System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10⁶ cells) | Predicted In Vivo Clearance |
| Human Liver Microsomes | > 60 | < 10 | Low |
| Rat Liver Microsomes | > 60 | < 15 | Low |
| Human Hepatocytes | > 90 | < 20 | Low |
Note: This table is illustrative and based on the expected metabolic stability of trifluoromethyl-containing compounds. Actual experimental values may differ.
While the trifluoromethyl group itself is metabolically stable, the rest of the 4-Amino-3-(trifluoromethyl)butanoic acid molecule could undergo biotransformation.
GABA Aminotransferase (GABA-AT): A study on 4-amino-3-alkylbutanoic acids showed that they can be substrates for GABA-AT, the primary enzyme responsible for GABA degradation. The activity of these substrates decreased as the size of the alkyl substituent at the 3-position increased. Given that the trifluoromethyl group is sterically larger than a methyl group, it is possible that 4-Amino-3-(trifluoromethyl)butanoic acid is a substrate for GABA-AT, although likely with lower efficiency than GABA itself.
Cytochrome P450 (CYP) Enzymes: CYPs are a major family of enzymes involved in the metabolism of a vast number of drugs. While the trifluoromethyl group is generally resistant to CYP-mediated oxidation, other positions on the butanoic acid backbone could potentially be hydroxylated by CYP enzymes. Specific isoforms like CYP3A4 are responsible for the metabolism of a wide range of xenobiotics.
UDP-Glucuronosyltransferases (UGTs): UGTs are Phase II enzymes that conjugate glucuronic acid to various functional groups, such as carboxyl groups, to facilitate excretion. The carboxylic acid moiety of 4-Amino-3-(trifluoromethyl)butanoic acid could be a substrate for UGTs, leading to the formation of a glucuronide conjugate.
Without experimental data, the precise metabolic pathways and the key enzymes involved in the biotransformation of 4-Amino
Structural Elucidation and Quantification of Major and Minor Metabolites
The metabolic fate of 4-Amino-3-(trifluoromethyl)butanoic acid in preclinical models is primarily dictated by its structural features: a gamma-amino acid backbone and a chemically robust trifluoromethyl group. While specific metabolic studies on this exact molecule are not extensively detailed in publicly available literature, its biotransformation can be predicted based on established pathways for analogous compounds.
The primary metabolic routes for amino acids involve transamination and subsequent oxidation, catalyzed by aminotransferases. nih.gov For 4-Amino-3-(trifluoromethyl)butanoic acid, this would likely involve the transfer of the amino group to an α-keto acid (like α-ketoglutarate), resulting in the formation of a succinic semialdehyde derivative. This intermediate can then be oxidized to a dicarboxylic acid. nih.gov Another potential pathway is the N-acetylation of the primary amine, a common phase II conjugation reaction that increases water solubility and facilitates excretion. hmdb.ca
The trifluoromethyl (-CF3) group is renowned for its metabolic stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by enzymes such as cytochrome P450. mdpi.comtandfonline.com This stability is a key reason for its frequent incorporation into drug candidates, as it can block metabolically labile sites and prolong a compound's half-life. tandfonline.comacs.org Therefore, metabolites resulting from the cleavage of the C-F bond are considered highly unlikely.
The structural elucidation of these potential metabolites would rely on standard analytical techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) would be used to determine the exact mass and fragmentation patterns of the parent compound and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would be instrumental in confirming the precise chemical structures, including the integrity of the trifluoromethyl group.
Quantification of these metabolites in biological matrices such as plasma, urine, and tissue homogenates is typically achieved using sensitive and specific methods like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (U(H)PLC-MS/MS) operating in multiple reaction monitoring (MRM) mode. mdpi.com This approach allows for the absolute quantification of analytes, even at very low concentrations. mdpi.com
Table 1: Potential Metabolites of 4-Amino-3-(trifluoromethyl)butanoic Acid and Methods for Characterization This table is based on predicted metabolic pathways and standard analytical methodologies.
| Potential Metabolite Name | Predicted Metabolic Pathway | Structure | Primary Method for Structural Elucidation | Primary Method for Quantification |
|---|---|---|---|---|
| 3-(Trifluoromethyl)succinic semialdehyde | Transamination | O=CH-CH(CF₃)-CH₂-COOH | LC-MS/MS, ¹H NMR, ¹⁹F NMR | U(H)PLC-MS/MS |
| 3-(Trifluoromethyl)succinic acid | Oxidation (following transamination) | HOOC-CH(CF₃)-CH₂-COOH | LC-MS/MS, ¹³C NMR, ¹⁹F NMR | U(H)PLC-MS/MS |
| 4-Acetamido-3-(trifluoromethyl)butanoic acid | N-Acetylation (Phase II Conjugation) | CH₃-CO-NH-CH₂-CH(CF₃)-CH₂-COOH | LC-MS/MS, ¹H NMR, ¹⁹F NMR | U(H)PLC-MS/MS |
Excretion Routes and Clearance Mechanisms in Preclinical Models
The primary route of excretion for 4-Amino-3-(trifluoromethyl)butanoic acid and its water-soluble metabolites is expected to be renal, with elimination occurring predominantly via the urine. As a small, polar amino acid derivative, the compound would be readily filtered from the blood by the glomeruli in the kidneys.
Glomerular Filtration: The compound is freely filtered from the plasma into the Bowman's capsule, with the rate depending on the glomerular filtration rate (GFR) and the unbound fraction of the drug in the plasma.
Active Tubular Secretion: It is possible that the compound or its metabolites could be actively transported from the blood into the renal tubules by organic anion or cation transporters.
Tubular Reabsorption: As an amino acid analogue, it may be subject to reabsorption from the tubules back into the bloodstream via specific amino acid transporters. The extent of reabsorption would significantly influence its residence time in the body.
In preclinical models such as rats and swine, studies would involve the collection of urine and feces over time after administration of the compound to determine the mass balance and the primary route of excretion. nih.gov Analysis of plasma concentration-time profiles would be used to calculate key pharmacokinetic parameters like clearance, volume of distribution, and elimination half-life. Given its hydrophilic nature, biliary excretion is anticipated to be a minor pathway.
Table 2: Predicted Excretion and Clearance Profile in Preclinical Models
| Parameter | Predicted Characteristic in Preclinical Models (e.g., Rat) | Rationale |
|---|---|---|
| Primary Excretion Route | Renal (Urine) | The compound is a polar, water-soluble molecule, favoring elimination by the kidneys. nih.gov |
| Secondary Excretion Route | Fecal (Biliary) - likely minor | Biliary excretion is less common for small, hydrophilic compounds. |
| Primary Clearance Mechanism | Renal Clearance | Combination of glomerular filtration and potentially active tubular secretion/reabsorption. |
| Metabolite Excretion | Renal (Urine) | Predicted metabolites (e.g., N-acetylated form) are also polar and would be cleared by the kidneys. |
Implications of Fluorine Metabolism for 4-Amino-3-(trifluoromethyl)butanoic Acid Derivatives
The incorporation of a trifluoromethyl group into drug candidates has significant and well-documented implications for their metabolic profiles. mdpi.com The primary advantage is a marked increase in metabolic stability. tandfonline.com The C-F bond's high dissociation energy (approximately 485 kJ/mol) makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes that are responsible for the oxidative metabolism of many drugs. mdpi.com This strategy is often employed to block metabolic "soft spots" within a molecule, thereby reducing the rate of metabolism, increasing the drug's half-life, and potentially lowering the required therapeutic dose. tandfonline.comacs.org
However, while the -CF3 group is generally stable, its metabolism is not impossible. Oxidative defluorination, though rare, can occur and must be considered. hyphadiscovery.com The cleavage of C-F bonds can be catalyzed by certain metalloenzymes and may lead to the release of fluoride (B91410) ions (F⁻). acs.orgrsc.org Elevated plasma fluoride levels have been associated with toxicity, such as periostitis (inflammation of the membrane surrounding bones). hyphadiscovery.com
Furthermore, the biotransformation of a trifluoromethyl group can, in some chemical contexts, lead to the formation of reactive metabolites. acs.org For instance, oxidative defluorination of fluorinated aromatic rings can produce reactive quinone-like species. hyphadiscovery.com While 4-Amino-3-(trifluoromethyl)butanoic acid is an aliphatic compound, any derivatives featuring aromatic systems would need to be assessed for this possibility. Another potential, albeit less common, toxic metabolite arising from fluorine metabolism is fluoroacetic acid, which can disrupt the Krebs cycle. acs.org
Therefore, for any derivative of 4-Amino-3-(trifluoromethyl)butanoic acid, it is crucial to experimentally verify the metabolic fate of the fluorine atoms. This involves using techniques like ¹⁹F NMR and mass spectrometry to screen for and identify any fluorinated metabolites and to quantify potential fluoride release in preclinical studies. acs.org
Table 3: Implications of the Trifluoromethyl Group in Drug Design
| Implication | Description | Reference |
|---|---|---|
| Positive: Enhanced Metabolic Stability | The high strength of the C-F bond protects against oxidative metabolism by CYP450 enzymes. | mdpi.comtandfonline.com |
| Positive: Increased Half-Life | Reduced metabolic clearance leads to a longer duration of action in the body. | tandfonline.com |
| Positive: Modulation of Physicochemical Properties | The -CF₃ group increases lipophilicity (Hansch π = +0.88), which can improve membrane permeability and bioavailability. | mdpi.com |
| Negative: Potential for Fluoride Ion Release | Although rare, enzymatic cleavage of the C-F bond can release F⁻, which can be toxic at high concentrations and may lead to skeletal fluorosis. | hyphadiscovery.comacs.org |
| Negative: Formation of Reactive Metabolites | Oxidative defluorination can sometimes generate reactive species (e.g., quinones) or toxic byproducts (e.g., fluoroacetic acid). | hyphadiscovery.comacs.org |
Compound Reference Table
Computational Chemistry and Molecular Modeling Applications for 4 Amino 3 Trifluoromethyl Butanoic Acid
Conformational Analysis and Energy Landscapes of 4-Amino-3-(trifluoromethyl)butanoic Acid
Conformational analysis is fundamental to understanding how a flexible molecule like 4-Amino-3-(trifluoromethyl)butanoic acid will be recognized by a biological receptor. The molecule's three-dimensional shape is dictated by the rotational barriers around its single bonds, and identifying the low-energy conformers is key to predicting its bioactive conformation.
The presence of the trifluoromethyl group at the C3 position introduces significant steric and stereoelectronic effects that heavily influence the molecule's preferred geometry. Unlike a simple methyl group, the CF3 group is substantially larger and possesses a strong electron-withdrawing nature. Computational studies on related fluorinated molecules, such as trifluoromethylated prolines, have shown that the CF3 group has a distinct conformational preference, often orienting itself to minimize steric clashes and optimize electronic interactions. beilstein-journals.org In acyclic systems like 4-Amino-3-(trifluoromethyl)butanoic acid, the torsional angles (dihedrals) along the carbon backbone are critical.
Energy landscape calculations, typically performed using quantum mechanics (QM) or high-level molecular mechanics (MM) force fields, can map the potential energy surface as a function of key dihedral angles. For this compound, the crucial dihedrals are around the C2-C3 and C3-C4 bonds. These calculations reveal the relative energies of different staggered conformations (gauche and anti). Studies on simpler fluorinated GABA analogues have demonstrated that stereoelectronic effects, such as the gauche preference between vicinal C-F and C-NH3+ bonds, can stabilize specific conformers. nih.gov It is hypothesized that the bulky and electronegative CF3 group in 4-Amino-3-(trifluoromethyl)butanoic acid would similarly restrict conformational freedom, favoring a more defined set of low-energy structures compared to GABA itself. This conformational rigidity can be advantageous, as it pre-organizes the molecule for binding, potentially increasing affinity and selectivity for its target receptor.
Table 1: Predicted Dominant Conformations and Energy Profile
| Dihedral Angle | Predicted Stable Conformation | Energy Barrier (kcal/mol) | Rationale |
|---|---|---|---|
| H-C3-C4-N | Gauche | Lower | Potential for intramolecular hydrogen bonding between the amino group and the carboxyl group. |
| C2-C3-C4-N | Anti | Lower | Minimizes steric hindrance between the carboxyl group and the bulky trifluoromethyl group. |
This table presents hypothetical data based on established principles of conformational analysis for similar molecules.
Molecular Docking Studies with Target Receptors and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is instrumental in understanding the specific interactions that govern molecular recognition and binding affinity.
The primary targets for GABA analogues are the GABA receptors, which are classified into two main types: GABA-A (ionotropic) and GABA-B (metabotropic). unram.ac.iddergipark.org.tr
GABA-A Receptor: These receptors are ligand-gated ion channels, and their complexity often requires the use of homology models based on related structures, such as the nicotinic acetylcholine (B1216132) receptor. nih.gov Docking studies of various ligands into the GABA-A receptor binding site have identified key amino acid residues crucial for interaction. nih.govnih.gov For 4-Amino-3-(trifluoromethyl)butanoic acid, the positively charged amino group is expected to form a critical salt bridge with a conserved acidic residue (e.g., an aspartate or glutamate) in the binding pocket, while the carboxylate group would likely interact with positively charged or polar residues like arginine or tyrosine. The novel trifluoromethyl group could engage in favorable hydrophobic or non-conventional hydrogen bond interactions with aromatic residues such as tyrosine or phenylalanine within the pocket, potentially enhancing binding affinity compared to non-fluorinated analogues. nih.govnih.gov
GABA-B Receptor: The GABA-B receptor is a G-protein coupled receptor (GPCR) for which crystal structures are available (e.g., PDB ID: 4MS4), providing a high-quality template for docking studies. nih.gov Docking simulations of known agonists like baclofen (B1667701) show that the binding site is a "Venus flytrap" domain. The amino and carboxyl groups of the ligand are essential for anchoring it within the site through interactions with residues like Ser246, Glu465, and Ser269. nih.gov When docking 4-Amino-3-(trifluoromethyl)butanoic acid, the CF3 group's placement would be critical. Depending on its orientation, it could fit into a hydrophobic sub-pocket, displacing water molecules and contributing favorably to the binding free energy, or it could introduce a steric clash, reducing affinity. Docking studies are essential to predict which stereoisomer (R or S) of the compound would have a more favorable binding mode.
Table 2: Key Amino Acid Interactions for GABA Receptor Subtypes
| Receptor | Key Residue | Predicted Interaction with 4-Amino-3-(trifluoromethyl)butanoic acid | Reference Interaction |
|---|---|---|---|
| GABA-A | Tyr186, Tyr236 | Hydrogen Bonding with carboxylate group | Benzodiazepine site modulators nih.gov |
| Phe200 | Pi-Alkyl interaction with backbone | Benzimidazole derivatives nih.gov | |
| Asp/Glu (conserved) | Salt bridge with amino group | General GABA agonist binding | |
| GABA-B | Ser246, Gln312 | Hydrogen Bonding with amino group | Baclofen binding nih.gov |
| Glu465 | Salt bridge/H-bond with amino group | Baclofen binding nih.gov | |
| Ser269, Tyr250 | Hydrogen Bonding with carboxylate group | Baclofen binding nih.gov |
GABA-T is the primary enzyme responsible for the degradation of GABA. nih.gov Inhibition of GABA-T leads to increased GABA levels in the brain, a therapeutic strategy for conditions like epilepsy. Therefore, understanding how 4-Amino-3-(trifluoromethyl)butanoic acid interacts with GABA-T is crucial to assess its potential as an enzyme inhibitor.
The active site of GABA-T contains a pyridoxal-5'-phosphate (PLP) cofactor, which forms a Schiff base with a lysine (B10760008) residue. nih.gov Computational modeling of fluorinated GABA analogues with GABA-T has shown that the binding conformation is highly dependent on stereochemistry. nih.gov For example, the enantiomers of 4-amino-3-fluorobutanoic acid adopt different conformations upon binding, which dramatically affects their reactivity. nih.gov Docking 4-Amino-3-(trifluoromethyl)butanoic acid into the GABA-T active site would aim to predict its ability to act as either a substrate or an inhibitor. The model would assess the proximity of the ligand to the PLP cofactor and key active site residues. The bulky CF3 group could either prevent the proper alignment required for catalysis, leading to competitive inhibition, or it could position the molecule for a potential inactivation reaction, similar to other known mechanism-based inhibitors. nih.gov
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govnih.gov By simulating the movements of all atoms in the system, MD can assess the stability of a docked pose, reveal key conformational changes, and provide a more accurate estimation of binding free energy.
An MD simulation would be initiated using the best-docked pose of 4-Amino-3-(trifluoromethyl)butanoic acid within its target (e.g., the GABA-B receptor). The complex would be solvated in a water box with physiological ion concentrations, and the simulation would be run for hundreds of nanoseconds. mdpi.com Key analyses performed on the resulting trajectory include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position. A stable RMSD for the ligand indicates a stable binding mode. nih.gov
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand. This can highlight which parts of the ligand are most mobile within the binding site.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds and water-mediated interactions between the ligand and receptor over time.
Conformational Changes: MD can capture important protein motions, such as the opening and closing of loops near the binding site, which can be critical for ligand entry and exit. acs.org
These simulations are crucial for validating docking results and ensuring that the predicted binding mode is energetically stable and physically reasonable.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Amino-3-(trifluoromethyl)butanoic Acid Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For 4-Amino-3-(trifluoromethyl)butanoic acid, a QSAR study would involve synthesizing and testing a library of its analogues with varied substituents.
The process involves generating molecular descriptors for each analogue. These can include 2D descriptors (e.g., molecular weight, logP), 3D descriptors (e.g., molecular shape, volume), and field-based descriptors from methods like Comparative Molecular Field Analysis (CoMFA) or 4D-QSAR. nih.govresearchgate.net The 4D-QSAR approach is particularly powerful as it incorporates conformational flexibility and different alignment possibilities. nih.gov
A statistical model (e.g., partial least squares) is then built to correlate these descriptors with the measured biological activity (e.g., IC50 for GABA-T inhibition or EC50 for GABA receptor activation). The resulting QSAR model can:
Predict the activity of new, unsynthesized analogues.
Provide a 3D map highlighting regions where steric bulk, positive/negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity.
This information is invaluable for rationally designing the next generation of analogues with improved potency and selectivity.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition at a specific receptor. nih.gov A pharmacophore model for a GABA receptor agonist, based on the structure of 4-Amino-3-(trifluoromethyl)butanoic acid, would typically include features such as:
A positive ionizable feature (for the amino group).
A negative ionizable feature (for the carboxylate group).
One or more hydrogen bond acceptors/donors.
A hydrophobic/steric feature (representing the trifluoromethyl group).
This 3D arrangement of features can be generated either from a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.govnih.gov Once validated, this pharmacophore model serves as a 3D query for virtual screening. Large databases containing millions of commercially available or virtual compounds can be rapidly searched to identify molecules that match the pharmacophore's features and spatial constraints. The hits from this screening can then be subjected to molecular docking and further computational analysis, providing a fast and cost-effective method for identifying novel and structurally diverse lead compounds. nih.gov
Table 3: List of Compound Names
| Compound Name |
|---|
| 4-Amino-3-(trifluoromethyl)butanoic acid |
| γ-aminobutyric acid (GABA) |
| 4-amino-3-fluorobutanoic acid |
| (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid |
| Baclofen |
| Propofol |
| Pyridoxal-5'-phosphate |
| 4-Amino-3-methylbutanoic acid |
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters
The evaluation of a compound's pharmacokinetic properties is a critical step in the drug discovery and development pipeline. In silico methods, leveraging computational models, provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters of novel chemical entities. For 4-Amino-3-(trifluoromethyl)butanoic acid, various computational tools can be employed to estimate its drug-likeness and ADME profile. These predictions are based on its structural features and physicochemical properties.
The fundamental physicochemical properties of 4-Amino-3-(trifluoromethyl)butanoic acid have been calculated using computational algorithms. These parameters are crucial in determining the compound's behavior in a biological system and its adherence to established drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
Table 1: Predicted Physicochemical Properties of 4-Amino-3-(trifluoromethyl)butanoic acid
| Property | Predicted Value |
| Molecular Formula | C₅H₈F₃NO₂ |
| Molecular Weight | 187.12 g/mol |
| LogP (octanol/water partition coefficient) | -1.5 |
| Topological Polar Surface Area (TPSA) | 63.3 Ų |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Rotatable Bonds | 3 |
| Molar Refractivity | 32.5 cm³ |
The predicted data indicates that 4-Amino-3-(trifluoromethyl)butanoic acid aligns well with the criteria for a drug-like molecule, with no violations of Lipinski's Rule of Five.
Computational models predict the gastrointestinal absorption and bioavailability of 4-Amino-3-(trifluoromethyl)butanoic acid. These predictions are based on its physicochemical properties, including polarity and size.
Table 2: Predicted Absorption Parameters of 4-Amino-3-(trifluoromethyl)butanoic acid
| Parameter | Prediction |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | No |
| P-glycoprotein (P-gp) Substrate | No |
The high polarity, as indicated by the negative LogP value and the topological polar surface area, suggests that while the compound is likely to have good aqueous solubility, its passive diffusion across the gastrointestinal tract might be influenced by these factors. However, its small size and the presence of amino acid transporters could facilitate high absorption. The models predict that the compound is not a substrate for P-glycoprotein, an efflux transporter, which is a favorable characteristic for drug absorption. Furthermore, the predictions suggest that the compound is unlikely to cross the blood-brain barrier, which could be advantageous for targeting peripheral systems and avoiding central nervous system side effects.
The distribution of a drug within the body is influenced by its ability to bind to plasma proteins and its volume of distribution.
Table 3: Predicted Distribution Parameters of 4-Amino-3-(trifluoromethyl)butanoic acid
| Parameter | Predicted Value |
| Plasma Protein Binding (PPB) | Low |
| Volume of Distribution (VDss) | Low |
The low predicted plasma protein binding suggests that a high fraction of the compound would be free in the circulation to exert its pharmacological effect. A low volume of distribution indicates that the compound is likely to be distributed primarily in the extracellular fluid and not extensively into tissues.
The metabolic fate of a compound is a key determinant of its half-life and potential for drug-drug interactions. Computational models can predict the likelihood of a compound being a substrate or inhibitor of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family.
Table 4: Predicted Metabolism Parameters of 4-Amino-3-(trifluoromethyl)butanoic acid
| Parameter | Prediction |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
The in silico analysis predicts that 4-Amino-3-(trifluoromethyl)butanoic acid is unlikely to be an inhibitor of the major CYP450 isoforms. This suggests a low potential for metabolic drug-drug interactions, which is a favorable safety profile. The trifluoromethyl group is known to be metabolically stable, which may contribute to a longer half-life of the compound.
The route and rate of excretion are important for determining the dosing regimen of a drug.
Table 5: Predicted Excretion Parameters of 4-Amino-3-(trifluoromethyl)butanoic acid
| Parameter | Prediction |
| Total Clearance | Low |
| Renal OCT2 Substrate | Likely |
The low predicted total clearance is consistent with the expected metabolic stability of the compound. As a small, polar molecule, it is likely to be excreted primarily through the kidneys. The prediction that it may be a substrate for the renal organic cation transporter 2 (OCT2) suggests that active tubular secretion could be a significant mechanism of its elimination.
Analytical and Spectroscopic Characterization of 4 Amino 3 Trifluoromethyl Butanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR, 2D NMR techniques)
No specific ¹H, ¹³C, or ¹⁹F NMR spectral data, including chemical shifts, coupling constants, or analyses using 2D NMR techniques for 4-Amino-3-(trifluoromethyl)butanoic acid, were found in the available literature. This information is crucial for the definitive structural elucidation of the molecule in solution. For related compounds, such as those with trifluoromethyl groups, ¹⁹F NMR is a powerful tool for characterization. nih.govnih.gov
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Detailed mass spectrometry analysis, including specific fragmentation patterns for 4-Amino-3-(trifluoromethyl)butanoic acid, is not described in the searched scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While the theoretical exact mass can be calculated, no experimental High-Resolution Mass Spectrometry (HRMS) data for 4-Amino-3-(trifluoromethyl)butanoic acid, which would confirm its elemental composition, were found.
LC-MS/MS for Trace Analysis, Impurity Profiling, and Metabolite Identification
There are no available LC-MS/MS methods or data specifically developed for the trace analysis, impurity profiling, or metabolite identification of 4-Amino-3-(trifluoromethyl)butanoic acid. For other butanoic acid derivatives, LC-MS/MS is a common technique for analysis in complex matrices. nmslabs.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Specific experimental Infrared (IR) or Raman spectra for 4-Amino-3-(trifluoromethyl)butanoic acid, which would provide information about its functional groups and vibrational modes, could not be located. The NIST WebBook provides IR data for the parent compound, 4-Aminobutanoic acid. nist.gov
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
No published X-ray crystallographic data for 4-Amino-3-(trifluoromethyl)butanoic acid were found. Therefore, information regarding its solid-state structure, bond lengths, bond angles, and intermolecular interactions is not available.
Chromatographic Purity and Impurity Profiling
Specific methods for determining the chromatographic purity of 4-Amino-3-(trifluoromethyl)butanoic acid, such as by High-Performance Liquid Chromatography (HPLC), and information on its potential impurities are not detailed in the available literature. Patents for related compounds mention the use of HPLC for quality control. google.com
Analytical High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like amino acids. For 4-Amino-3-(trifluoromethyl)butanoic acid, both reversed-phase and chiral HPLC methods are applicable for its separation and quantification.
Due to its polar nature, direct analysis on standard reversed-phase columns can be challenging. However, the use of ion-pairing reagents or derivatization can significantly improve retention and resolution. A common approach involves pre-column derivatization of the primary amine group. Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride are frequently used for this purpose, rendering the molecule more amenable to UV or fluorescence detection. chinesechemsoc.orgnih.gov
Given the presence of a chiral center at the C3 position, the separation of its enantiomers is often crucial. This can be achieved through two main HPLC strategies: indirect separation after derivatization with a chiral reagent to form diastereomers, or direct separation using a chiral stationary phase (CSP). nih.gov For direct analysis, polysaccharide-based CSPs or macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com The mobile phase composition, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve the desired retention and enantioselectivity. sigmaaldrich.com For structurally similar compounds, such as (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid, chiral stationary phases like Chiralpak AD-H with mobile phases consisting of hexane (B92381) and isopropanol (B130326) have been successfully employed.
Below is a representative table of HPLC conditions that could be adapted for the analysis of 4-Amino-3-(trifluoromethyl)butanoic acid.
| Parameter | Reversed-Phase HPLC (with Derivatization) | Chiral HPLC (Direct) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak AD-H, Astec CHIROBIOTIC T) |
| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., phosphate (B84403) or acetate) | Isocratic mixture of Hexane/Isopropanol or Methanol/Water/Formic Acid |
| Flow Rate | 0.8 - 1.2 mL/min | 0.5 - 1.0 mL/min |
| Detector | UV/Vis or Fluorescence (post-derivatization) | UV/Vis or Mass Spectrometer (MS) |
| Temperature | Ambient to 40 °C | Ambient |
| Derivatizing Agent | OPA, FMOC-Cl, Dansyl Chloride | Not applicable |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, including 4-Amino-3-(trifluoromethyl)butanoic acid, are inherently non-volatile due to their zwitterionic nature at physiological pH. sigmaaldrich.com Therefore, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. sigmaaldrich.comthermofisher.com
A common derivatization strategy is silylation, which involves replacing the active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used for this purpose. sigmaaldrich.comthermofisher.com The resulting derivatives are significantly more volatile and produce characteristic fragmentation patterns in mass spectrometry, aiding in their identification. sigmaaldrich.com
Another approach involves a two-step derivatization, such as esterification of the carboxylic acid group followed by acylation of the amino group. mdpi.com The presence of the trifluoromethyl group can enhance the electronegativity of the molecule, making it suitable for detection by electron capture detection (ECD) after appropriate derivatization. mdpi.com
The separation of the derivatized 4-Amino-3-(trifluoromethyl)butanoic acid is typically performed on a non-polar or medium-polarity capillary column. The choice of the stationary phase depends on the specific derivative formed.
The following table outlines typical GC parameters for the analysis of derivatized amino acids.
| Parameter | GC-MS (Silylation) |
| Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temperature of 100-120°C, ramped to 280-300°C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Derivatizing Agent | MSTFA, MTBSTFA |
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a sensitive and selective alternative for the analysis of electroactive compounds. While the butanoic acid backbone of 4-Amino-3-(trifluoromethyl)butanoic acid is not inherently electroactive, the amino group and the trifluoromethyl group can potentially be targeted for electrochemical detection.
The primary amino group can be oxidized at a suitable electrode surface, although this often requires high potentials which can lead to interference from other sample components. A more viable strategy involves the derivatization of the amino group with an electroactive tag.
The trifluoromethyl group, being strongly electron-withdrawing, can influence the electrochemical properties of the molecule. nih.gov The electrochemical reduction of trifluoromethyl groups has been reported, often proceeding via a stepwise hydrodefluorination process. bris.ac.uk This reductive behavior could potentially be exploited for detection using techniques such as cyclic voltammetry or differential pulse voltammetry at a mercury or other suitable cathode. bris.ac.uk The potential required for the reduction of the C-F bond is typically quite negative, which can help in selective detection. bris.ac.uk
Furthermore, electrochemical trifluoromethylation reactions have been studied, indicating the electroactivity of species containing the CF3 group. bohrium.comacs.org While these studies focus on synthesis, the underlying principles of electron transfer can be adapted for analytical purposes. The development of a specific electrochemical sensor for 4-Amino-3-(trifluoromethyl)butanoic acid would likely involve modifying an electrode surface to enhance the interaction with the analyte and facilitate a selective electrochemical reaction.
4 Amino 3 Trifluoromethyl Butanoic Acid As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Other Fluorinated Bioactive Molecules and Drug Candidates
The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl moiety, is a widely employed strategy in drug discovery to modulate a molecule's physicochemical properties. nih.govresearchgate.net Fluorination can enhance metabolic stability, increase binding affinity, and improve membrane permeability. nih.gov As a chiral building block, 4-amino-3-(trifluoromethyl)butanoic acid serves as a valuable starting material or intermediate for the synthesis of a variety of fluorinated compounds.
The bifunctional nature of the molecule, with its primary amine and carboxylic acid, allows for a range of chemical modifications. These functional groups can be selectively protected and derivatized to build more complex molecular architectures. For instance, the amine can undergo reactions such as acylation, alkylation, and sulfonylation, while the carboxylic acid can be converted to esters, amides, or other carbonyl derivatives. This synthetic flexibility makes it a key component in the construction of novel drug candidates where the trifluoromethyl group is a critical pharmacophore. The bioisosteric relationship between a trifluoromethyl group and an isopropyl group allows for its substitution for natural amino acids like leucine in the design of new bioactive peptides and peptidomimetics. mdpi.com
Table 1: Potential Synthetic Transformations of 4-Amino-3-(trifluoromethyl)butanoic Acid This table is interactive. You can sort and filter the data.
| Functional Group | Reaction Type | Potential Product | Application |
|---|---|---|---|
| Amino Group | N-Acylation | Amide | Introduction of new substituents |
| Amino Group | N-Alkylation | Secondary Amine | Modification of basicity and structure |
| Amino Group | Reductive Amination | N-Alkyl Derivative | Formation of C-N bonds |
| Carboxylic Acid | Esterification | Ester | Prodrug synthesis, protecting group |
| Carboxylic Acid | Amide Coupling | Amide | Peptide synthesis, building block linkage |
Application in Peptide Synthesis and Peptidomimetic Design Incorporating Non-Proteinogenic Amino Acids
Peptides are crucial signaling molecules in many physiological processes, but their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. wikipedia.org The incorporation of non-proteinogenic amino acids, such as 4-amino-3-(trifluoromethyl)butanoic acid, is a key strategy in peptidomimetic design. nih.gov
In solid-phase peptide synthesis (SPPS), the amino acid can be incorporated into a peptide sequence, typically after protection of its amino group with a fluoren-9-ylmeth-oxycarbonyl (Fmoc) group. nbinno.compeptide.com The presence of the trifluoromethyl group on the β-carbon of the butanoic acid backbone can induce specific conformational constraints on the peptide chain, potentially leading to more stable secondary structures and enhanced binding to biological targets. nbinno.com
Furthermore, the C-F bond is highly stable and resistant to metabolic degradation by peptidases and proteases, which can significantly increase the in vivo half-life of the resulting peptide. nbinno.com The strong electron-withdrawing nature of the trifluoromethyl group can also alter the acidity of nearby protons and influence hydrogen bonding patterns, leading to modified receptor-binding affinities. researchgate.net
Table 2: Comparison of Natural vs. Trifluoromethylated γ-Amino Acids in Peptides This table is interactive. You can sort and filter the data.
| Property | Natural γ-Amino Acid (e.g., GABA) | 4-Amino-3-(trifluoromethyl)butanoic Acid |
|---|---|---|
| Structure | Flexible aliphatic chain | Conformationally more restricted |
| Metabolic Stability | Susceptible to enzymatic degradation | Increased resistance to degradation nbinno.com |
| Lipophilicity | Lower | Higher |
| Receptor Binding | Native interaction profile | Potentially altered affinity and selectivity researchgate.net |
| Conformational Preference | Multiple low-energy conformations | Defined conformational preferences |
Utilization in the Development of Chemical Probes and Affinity Ligands
Chemical probes are small molecules used to study and manipulate biological systems, while affinity ligands are used for the purification of specific biomolecules. mskcc.org The development of effective probes requires a molecular scaffold that can be derivatized with reporter tags (e.g., fluorophores), affinity handles (e.g., biotin), or photoreactive cross-linking groups (e.g., diazirines). nih.govgoogle.com
4-Amino-3-(trifluoromethyl)butanoic acid is an excellent scaffold for this purpose. Its primary amine and carboxylic acid groups provide convenient points of attachment for various functional moieties. For example, the carboxylic acid can be coupled to a linker terminating in a biotin tag for use in affinity purification of target proteins. Alternatively, the amine can be derivatized with a fluorescent dye, allowing researchers to visualize the localization of the probe within cells using microscopy. mskcc.org
The trifluoromethyl group itself can be a useful feature in a chemical probe. It can serve as a ¹⁹F NMR reporter tag, enabling the use of nuclear magnetic resonance spectroscopy to study probe-protein interactions in a complex biological sample without background interference. nih.gov The specific steric and electronic properties conferred by the CF3 group can also be critical for selective binding to the target of interest.
Table 3: Components of Chemical Probes Utilizing a 4-Amino-3-(trifluoromethyl)butanoic Acid Scaffold This table is interactive. You can sort and filter the data.
| Probe Component | Function | Example Moiety | Attachment Site on Scaffold |
|---|---|---|---|
| Core Scaffold | Provides binding specificity | 4-Amino-3-(trifluoromethyl)butanoic acid | N/A |
| Reporter Tag | Enables detection and visualization | Fluorescein, Rhodamine | Amino or Carboxyl group |
| Affinity Handle | Allows for purification/isolation | Biotin | Amino or Carboxyl group |
| Cross-linking Group | Forms covalent bond with target | Diazirine, Benzophenone | Amino or Carboxyl group nih.gov |
| NMR Tag | Enables NMR-based studies | The intrinsic ¹⁹F of the CF3 group | β-carbon |
Future Research Directions and Emerging Perspectives for 4 Amino 3 Trifluoromethyl Butanoic Acid
Exploration of Unconventional and Sustainable Synthetic Pathways
The development of novel and efficient synthetic routes is paramount for the future of 4-amino-3-(trifluoromethyl)butanoic acid research. Current methodologies, while effective, may present challenges in terms of scalability, cost, and environmental impact. Future research will likely focus on:
Asymmetric Synthesis: Developing highly stereoselective methods to obtain enantiomerically pure forms of the molecule. This is crucial as different stereoisomers can exhibit distinct pharmacological profiles.
Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could offer a greener and more efficient alternative to traditional chemical methods.
Flow Chemistry: Utilizing continuous flow reactors can enhance reaction efficiency, safety, and scalability, making the synthesis more amenable to industrial production.
Novel Trifluoromethylation Reagents: Investigating new and safer reagents for introducing the trifluoromethyl group will be a key area of advancement.
Discovery of Novel Biological Targets Beyond the GABAergic System
While the GABAergic system remains a primary area of interest, the unique physicochemical properties imparted by the trifluoromethyl group suggest that 4-amino-3-(trifluoromethyl)butanoic acid may interact with other biological targets. Future investigations should aim to:
Deorphanize Targets: Screen the compound against a wide array of receptors, enzymes, and ion channels to identify novel interactions.
Explore Allosteric Modulation: Investigate the potential for the compound to act as an allosteric modulator of various receptors, which could offer a more nuanced approach to therapeutic intervention.
Investigate Non-neuronal Targets: Explore the effects of the compound on peripheral tissues and systems, which could reveal new therapeutic applications beyond neurological and psychiatric disorders.
Integration with Advanced Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of 4-amino-3-(trifluoromethyl)butanoic acid, a systems-level approach is necessary. The integration of omics technologies will be instrumental in this endeavor:
Metabolomics: To study the downstream effects of the compound on cellular metabolism and identify biomarkers of drug response.
Proteomics: To identify changes in protein expression and post-translational modifications, providing insights into the compound's mechanism of action.
Transcriptomics: To analyze changes in gene expression, which can help to elucidate the signaling pathways modulated by the compound.
| Omics Technology | Application in 4-Amino-3-(trifluoromethyl)butanoic Acid Research |
| Metabolomics | Identify metabolic pathways affected by the compound and discover potential biomarkers. |
| Proteomics | Uncover protein interaction networks and post-translational modifications influenced by the compound. |
| Transcriptomics | Analyze gene expression profiles to understand the genetic and epigenetic effects of the compound. |
Development of Advanced Delivery Systems and Targeted Approaches in Preclinical Contexts
The blood-brain barrier (BBB) represents a significant challenge for the delivery of many central nervous system (CNS) active compounds. The development of advanced delivery systems is crucial for enhancing the therapeutic efficacy of 4-amino-3-(trifluoromethyl)butanoic acid:
Nanoparticle-based carriers: Encapsulating the compound in nanoparticles could improve its stability, bioavailability, and ability to cross the BBB.
Prodrug strategies: Modifying the compound into a prodrug form could enhance its lipophilicity and facilitate its transport into the brain.
Targeted delivery: Conjugating the compound to ligands that bind to specific receptors on the BBB could enable targeted delivery to the CNS.
Expanding SAR to Include Macrocyclic and Conformationally Constrained Structures
To improve the potency, selectivity, and pharmacokinetic properties of 4-amino-3-(trifluoromethyl)butanoic acid, future structure-activity relationship (SAR) studies should explore:
Macrocyclization: Introducing a cyclic constraint can lock the molecule into a specific conformation, potentially increasing its affinity and selectivity for its target.
Conformationally Constrained Analogs: Synthesizing rigid analogs can help to define the bioactive conformation of the molecule and guide the design of more potent compounds.
Bioisosteric Replacements: Replacing certain functional groups with bioisosteres can modulate the compound's physicochemical properties and improve its drug-like characteristics.
Leveraging Artificial Intelligence and Machine Learning for Drug Discovery with 4-Amino-3-(trifluoromethyl)butanoic Acid Scaffolds
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. These technologies can be applied to:
Virtual Screening: Screen large compound libraries to identify new molecules with similar properties to 4-amino-3-(trifluoromethyl)butanoic acid.
De Novo Drug Design: Generate novel molecular structures with desired pharmacological profiles.
Predictive Modeling: Develop models to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogs.
Investigations into Stereoselective Bioavailability and Target Engagement
The stereochemistry of 4-amino-3-(trifluoromethyl)butanoic acid is a critical determinant of its biological activity. Future research should focus on:
Enantiomer-specific Synthesis and Testing: Develop methods for the stereoselective synthesis of each enantiomer and evaluate their individual pharmacological profiles.
Stereoselective Pharmacokinetics: Investigate whether there are differences in the absorption, distribution, metabolism, and excretion of the different stereoisomers.
Chiral Switching: If one enantiomer is found to be significantly more active or have a better safety profile, there may be an opportunity to develop it as a single-enantiomer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
